molecular formula C21H22BF3O4 B8212776 Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate

Cat. No.: B8212776
M. Wt: 406.2 g/mol
InChI Key: MIIZBWSSOKMWEL-UHFFFAOYSA-N
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Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate is a boronic acid derivative with a trifluoromethyl group and a benzyl ester. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure makes it valuable in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with benzyl alcohol under acidic conditions.

  • Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and trifluoromethylated aromatic compounds.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where reactants are mixed in a reactor vessel under controlled temperature and pressure conditions.

  • Purification: The product is then purified through crystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction: It can undergo oxidation to form the corresponding carboxylic acid and reduction to form the corresponding boronic acid.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).

  • Solvents: Reactions are typically carried out in solvents like toluene, ethanol, or water.

Major Products Formed:

  • Biaryl Compounds: The primary products are biaryl compounds formed through cross-coupling reactions.

  • Trifluoromethylated Compounds: Reduction and oxidation reactions yield trifluoromethylated aromatic compounds and carboxylic acids.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis for the construction of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: It is used in the development of bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.

Medicine: The compound's derivatives are explored for their potential biological activity, including anticancer and anti-inflammatory properties.

Industry: In the chemical industry, it is used to produce intermediates for various chemical processes and products.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound's stability and reactivity.

Molecular Targets and Pathways:

  • Cross-Coupling Reactions: The compound targets the palladium catalyst, facilitating the formation of biaryl compounds.

  • Bioconjugation: In biological applications, it targets specific biomolecules for labeling or therapeutic purposes.

Comparison with Similar Compounds

  • Benzyl Boronic Acid Pinacol Ester: Similar in structure but lacks the trifluoromethyl group.

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar but has a methyl ester instead of a benzyl ester.

Uniqueness:

  • The presence of the trifluoromethyl group in Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate enhances its stability and reactivity compared to similar compounds without this group.

Properties

IUPAC Name

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BF3O4/c1-19(2)20(3,4)29-22(28-19)17-11-10-15(12-16(17)21(23,24)25)18(26)27-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIZBWSSOKMWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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